2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino and ethoxyphenoxy groups, as well as a phenol ring substituted with a methylbenzyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the amino and ethoxyphenoxy groups. The final step involves the attachment of the methylbenzyl group to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
- 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
Uniqueness
The uniqueness of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-3-31-22-10-6-7-11-23(22)33-24-15-28-26(27)29-25(24)20-13-12-19(14-21(20)30)32-16-18-9-5-4-8-17(18)2/h4-15,30H,3,16H2,1-2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVGOPHJNHTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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